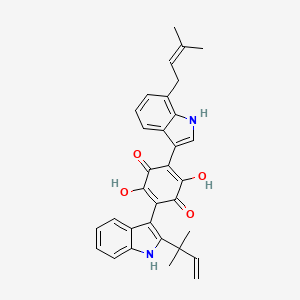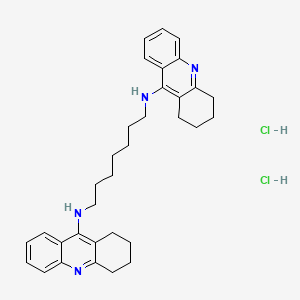
9-氨基-1,2,3,4-四氢吖啶双 1,7-庚二烯二盐酸盐
描述
9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride, also known as heptylene-bis (THA) dihydrochloride or heptylene-bis (tacrine) dihydrochloride, is a solid compound with the empirical formula C33H40N4 · 2HCl . It has a molecular weight of 565.62 .
Synthesis Analysis
The synthesis of alkylene linked bis-THA and linked benzyl-THA as highly potent and selective inhibitors and molecular probes of acetylcholinesterase has been reported .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.Cl.C (CCCNc1c2CCCCc2nc3ccccc13)CCCNc4c5CCCCc5nc6ccccc46 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that it’s a potent inhibitor of acetylcholinesterase .Physical And Chemical Properties Analysis
This compound is a white solid with a solubility of more than 10 mg/mL in water . It’s extremely hygroscopic and should be stored desiccated . The storage temperature is 2-8°C .科学研究应用
Alzheimer’s Disease Treatment
Bis(7)-Tacrine is known for its role as a cholinesterase inhibitor and has been used in pharmacological studies for the treatment of Alzheimer’s disease. It is considered to have central nervous system activity and has been proposed as a clinical treatment for this condition .
Acetylcholinesterase Inhibition
This compound is a highly potent and selective inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, which is important for learning and memory. Inhibiting this enzyme is a key strategy in treating neurodegenerative diseases like Alzheimer’s .
Pharmacological Studies
Bis(7)-Tacrine’s inhibition properties make it a valuable compound for various pharmacological studies, especially those related to neurodegenerative diseases and cognitive disorders .
Central Nervous System Research
Due to its activity in the central nervous system, bis(7)-Tacrine is used in research focusing on understanding the mechanisms of neurological conditions and developing potential treatments .
未来方向
属性
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXINFBJWDTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433317 | |
| Record name | Bis(7)-tacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(7)-Tacrine | |
CAS RN |
224445-12-9 | |
| Record name | Bis(7)-tacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)
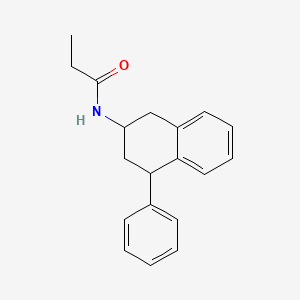

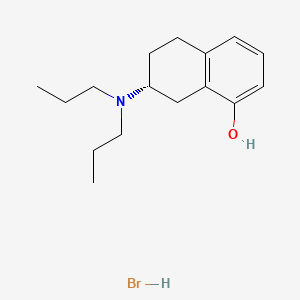
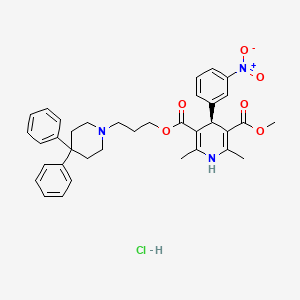

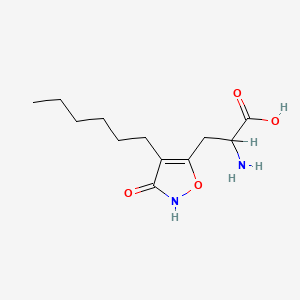
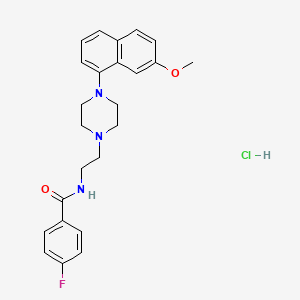
![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)
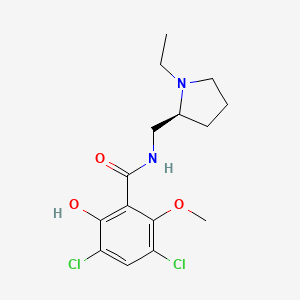
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)
